Dysprosium(III)chloridehexahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

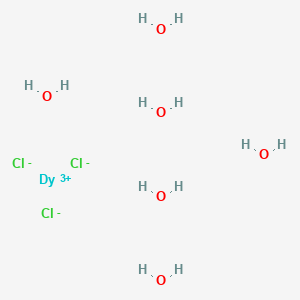

Dysprosium(III) chloride hexahydrate, also known as dysprosium trichloride hexahydrate, is a chemical compound with the formula DyCl₃·6H₂O. It is a white to yellow solid that rapidly absorbs water from the air to form a hexahydrate. This compound is a source of dysprosium ions in various chemical reactions and is used in the preparation of other dysprosium compounds .

Preparation Methods

Dysprosium(III) chloride hexahydrate can be synthesized through several methods:

-

Ammonium Chloride Route: : This method involves reacting dysprosium oxide (Dy₂O₃) with ammonium chloride (NH₄Cl) to produce ammonium dysprosium pentachloride, which is then thermally decomposed to yield dysprosium(III) chloride .

- Reaction: 10 NH₄Cl + Dy₂O₃ → 2 (NH₄)₂[DyCl₅] + 6 NH₃ + 3 H₂O

- Decomposition: (NH₄)₂[DyCl₅] → 2 NH₄Cl + DyCl₃

-

Hydrochloric Acid Route: : Treating dysprosium oxide with hydrochloric acid (HCl) produces the hydrated chloride .

- Reaction: Dy₂O₃ + 6 HCl → 2 DyCl₃·6H₂O

Chemical Reactions Analysis

Dysprosium(III) chloride hexahydrate undergoes various chemical reactions:

-

Hydrolysis: : Rapid heating of the hexahydrate causes partial hydrolysis to form dysprosium oxychloride (DyOCl) .

- Reaction: DyCl₃·6H₂O → DyOCl + 2 HCl + 5 H₂O

-

Formation of Dysprosium Fluoride: : Aqueous solutions of dysprosium chloride can react with sodium fluoride (NaF) to form dysprosium fluoride (DyF₃) .

- Reaction: DyCl₃ + 3 NaF → DyF₃ + 3 NaCl

Scientific Research Applications

Dysprosium(III) chloride hexahydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of dysprosium(III) chloride hexahydrate involves its role as a Lewis acid. It can coordinate with various ligands, forming complexes that can be used in catalysis and other chemical processes . The dysprosium ion (Dy³⁺) interacts with electron-rich species, facilitating various chemical transformations.

Comparison with Similar Compounds

Dysprosium(III) chloride hexahydrate can be compared with other lanthanide chlorides:

Terbium(III) chloride hexahydrate (TbCl₃·6H₂O): Similar to dysprosium chloride, terbium chloride is used in the preparation of terbium compounds and has applications in luminescent materials.

Holmium(III) chloride hexahydrate (HoCl₃·6H₂O): Holmium chloride is used in the synthesis of holmium compounds and has applications in nuclear reactors due to its high neutron absorption cross-section.

Neodymium(III) chloride hexahydrate (NdCl₃·6H₂O): Neodymium chloride is used in the production of neodymium magnets, which are essential components in various electronic devices.

Dysprosium(III) chloride hexahydrate is unique due to its specific applications in magnetic materials and its role in the synthesis of dysprosium-based compounds.

Biological Activity

Dysprosium(III) chloride hexahydrate, chemically represented as DyCl₃·6H₂O, is a rare earth compound that has garnered attention for its unique properties and potential applications in various fields, including biology. This article explores the biological activity of this compound, focusing on its interactions, toxicity, and potential therapeutic uses.

Dysprosium(III) chloride hexahydrate is a hygroscopic, light yellow crystalline solid that readily absorbs moisture from the air. It is soluble in water and exhibits Lewis acidity due to the presence of empty 4f orbitals in dysprosium ions. This property allows it to participate in various coordination reactions, forming complexes with different ligands .

Biocompatibility Studies

Recent research has indicated that dysprosium compounds can exhibit biocompatibility in certain contexts. For instance, studies involving the use of dysprosium nanoparticles have shown minimal cytotoxic effects on various cell lines, suggesting potential for biomedical applications .

Drug Delivery Systems

Dysprosium(III) chloride hexahydrate has been investigated as a potential component in drug delivery systems. Its ability to form stable complexes with various biomolecules enhances its utility in targeted therapies. The coordination chemistry of dysprosium allows it to encapsulate drugs effectively, potentially improving bioavailability and therapeutic efficacy.

Imaging and Diagnostics

The luminescent properties of dysprosium make it an attractive candidate for bioimaging applications. Researchers are exploring its use in developing imaging agents that can provide enhanced contrast in medical imaging techniques such as MRI and fluorescence imaging. The incorporation of DyCl₃·6H₂O into various host materials has shown promise in creating luminescent probes for biological imaging.

Case Studies

- Dysprosium Nanoparticles in Cancer Therapy

- Complex Formation with Bioactive Ligands

Properties

IUPAC Name |

dysprosium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Dy+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.